
1-Cyclopropylbut-3-en-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylbut-3-en-1-aminehydrochloride is an organic compound that features a cyclopropyl group attached to a butenylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropylbut-3-en-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and but-3-en-1-amine.
Formation of Intermediate: The cyclopropyl bromide undergoes a nucleophilic substitution reaction with but-3-en-1-amine to form the intermediate 1-Cyclopropylbut-3-en-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthesis techniques such as continuous flow chemistry, which allows for the efficient and consistent production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropylbut-3-en-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols.
Applications De Recherche Scientifique
1-Cyclopropylbut-3-en-1-aminehydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropylbut-3-en-1-aminehydrochloride involves its interaction with specific molecular targets. The cyclopropyl group imparts unique steric and electronic properties, which can influence the compound’s binding affinity and activity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, facilitating its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropylbut-3-yn-1-aminehydrochloride: This compound has a similar structure but features a triple bond instead of a double bond.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Cyclopropylbutane: Lacks the amine group but has a similar cyclopropyl and butane structure.
Uniqueness
1-Cyclopropylbut-3-en-1-aminehydrochloride is unique due to its combination of a cyclopropyl group and a butenylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H14ClN |
|---|---|
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
1-cyclopropylbut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-3-7(8)6-4-5-6;/h2,6-7H,1,3-5,8H2;1H |
Clé InChI |
HSORIBNHJPPXCE-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
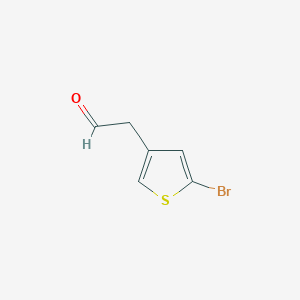
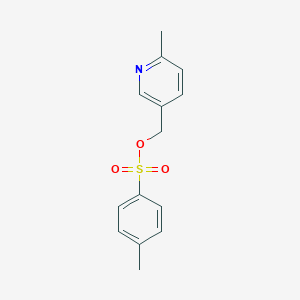
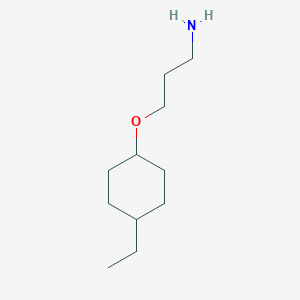
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)
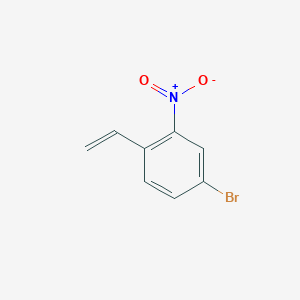

![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
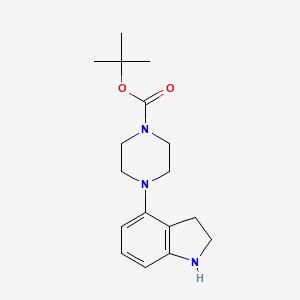
amine](/img/structure/B13559634.png)
